Tert-butylboronic acid pinacol ester

Description

Historical Context of Organoboron Compounds in Organic Synthesis

The field of organoboron chemistry experienced a significant expansion following the groundbreaking work of Herbert C. Brown. chemicalbook.comnih.govaablocks.com Initially, organoboron compounds were considered exotic and of limited synthetic utility. reddit.com This perception changed dramatically with Brown's discovery of the hydroboration reaction in 1956, a process that allows for the conversion of unsaturated organic molecules into organoboranes. aablocks.comrsc.org This discovery, which involves the addition of diborane to alkenes, opened up new, efficient pathways for synthesizing a vast array of organic molecules. chemicalbook.comorgsyn.org

Brown's extensive research into the chemistry of these resulting organoboranes revealed their remarkable versatility, leading to the development of numerous synthetic methodologies. His contributions revolutionized synthetic organic chemistry, providing chemists with powerful new tools for constructing complex molecules, including pharmaceuticals. aablocks.comorgsyn.org In recognition of his pioneering work with organoboron compounds, Herbert C. Brown was jointly awarded the Nobel Prize in Chemistry in 1979. chemicalbook.comnih.govorgsyn.org His work laid the foundation for many modern synthetic methods that are now considered standard in both academic and industrial laboratories. aablocks.com

Significance of Boronic Esters as Synthetic Intermediates

Within the broad class of organoboron compounds, boronic esters have emerged as particularly important synthetic intermediates. Derived from boronic acids through esterification, these compounds are noted for their stability, making them easier to handle and purify compared to many other organometallic reagents. The pinacol (B44631) esters of boronic acids are especially common due to their high stability and ease of handling in air. acs.org

The primary significance of boronic esters lies in their role as key coupling partners in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis that is crucial for building the molecular frameworks of complex organic molecules, advanced materials, and pharmaceutical agents. The versatility and functional group tolerance of the Suzuki-Miyaura coupling have made boronic esters indispensable in the synthesis of a wide range of compounds. nih.govfrontierspecialtychemicals.com Beyond cross-coupling, the dynamic nature of the boronic ester linkage is utilized in other areas, such as the development of sensors, smart materials, and as protecting groups in organic synthesis.

Overview of Tert-butylboronic Acid Pinacol Ester within the Boronic Ester Class

This compound is a specific organoboron compound that belongs to the family of boronic acid pinacol esters. It is a useful reagent in organic synthesis, valued for its role in forming carbon-carbon bonds. acs.org Like other pinacol boronic esters, it is widely used in Suzuki-Miyaura cross-coupling reactions. acs.org

| Property | Value | Reference |

|---|---|---|

| CAS Number | 99810-76-1 | |

| Molecular Formula | C10H21BO2 | |

| Molecular Weight | 184.08 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 60-61 °C | |

| Density | 0.87 g/mL |

Unique Structural Features and Reactivity Profile of this compound

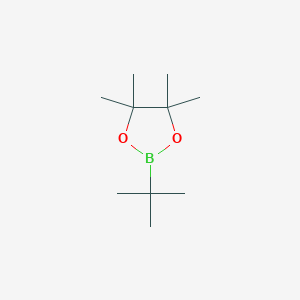

The structure of this compound is characterized by two key features: a bulky tert-butyl group and a pinacol ester moiety attached to the boron atom. acs.org The pinacol group forms a stable five-membered dioxaborolane ring with the boron atom, which contributes significantly to the compound's stability and makes it easy to handle under normal laboratory conditions. acs.org

The tert-butyl group, being a sterically demanding alkyl group, exerts a significant influence on the compound's reactivity. In the context of the Suzuki-Miyaura cross-coupling reaction, steric hindrance can be a critical factor. reddit.com While the reaction is highly versatile, highly hindered reactants can lead to lower yields. reddit.com The coupling of sterically demanding partners, such as those involving a tert-butyl group, can be challenging and may require specialized catalytic systems with bulky ligands to overcome the steric hurdles and facilitate the key steps of the catalytic cycle, such as transmetalation. In some cases, attempts to use tert-butylboronic acid in sterically demanding couplings have resulted in no formation of the desired product. This specific reactivity profile, dictated by the steric bulk of the tert-butyl group, distinguishes it from less hindered alkyl or aryl boronic esters and is a critical consideration for chemists when designing synthetic routes.

Properties

IUPAC Name |

2-tert-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BO2/c1-8(2,3)11-12-9(4,5)10(6,7)13-11/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEPUUOQJIWIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391230 | |

| Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99810-76-1 | |

| Record name | TERT-BUTYLBORONIC ACID PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butylboronic Acid Pinacol Ester

Direct Synthesis Approaches

Direct synthesis methods for Tert-butylboronic acid pinacol (B44631) ester involve the formation of the final product in a single key transformation from readily accessible starting materials. These approaches are often favored for their atom economy and procedural simplicity.

Synthesis from Tert-butylboronic Acid and Pinacol

The most direct and common method for the preparation of Tert-butylboronic acid pinacol ester is the esterification reaction between tert-butylboronic acid and pinacol. This reaction is an equilibrium process where water is eliminated. To drive the reaction to completion, a dehydrating agent or azeotropic removal of water is typically employed. A common laboratory procedure involves stirring the two reagents in a suitable solvent with a drying agent like anhydrous magnesium sulfate. orgsyn.org

The reaction proceeds by the nucleophilic attack of the hydroxyl groups of pinacol on the boron atom of the boronic acid, followed by the elimination of two molecules of water to form the stable five-membered dioxaborolane ring.

Table 1: Representative Reaction Conditions for Esterification

| Reactant 1 | Reactant 2 | Dehydrating Agent | Solvent | Reaction Time | Temperature |

| Tert-butylboronic acid | Pinacol | Magnesium Sulfate | Diethyl Ether | 24 hours | Room Temperature |

Grignard Reagent-Mediated Synthesis with Boron-Containing Substrates

A versatile method for forming carbon-boron bonds involves the reaction of a Grignard reagent with a boron electrophile. To synthesize this compound, tert-butylmagnesium chloride (or bromide) is reacted with a boronic ester like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) or, more commonly, with pinacolborane (HBpin). nih.govgoogle.com

The reaction with pinacolborane is an efficient and mild route. nih.gov The Grignard reagent adds to the boron atom of HBpin, displacing the hydride, which then forms a magnesium salt byproduct. nih.gov This method is particularly useful as it starts from tert-butyl halides, which are common and inexpensive bulk chemicals. The reaction can be conducted at ambient temperatures in ethereal solvents like tetrahydrofuran (B95107) (THF). google.com

Table 2: Grignard Synthesis Parameters

| Grignard Reagent | Boron Substrate | Solvent | Typical Conditions |

| tert-butylmagnesium chloride | Pinacolborane (HBpin) | THF | Ambient temperature, 1-3 hours. google.com |

Hydroboration Reactions Leading to Pinacol Esters

Hydroboration is a powerful reaction that typically involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. google.com The hydroboration of an alkene with a reagent like pinacolborane (HBpin) can yield an alkylboronic acid pinacol ester. nih.gov

However, for the synthesis of this compound, this method is not viable via the hydroboration of isobutylene (B52900) (2-methylpropene). The hydroboration reaction proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. youtube.com In the case of isobutylene, this exclusively yields the constitutional isomer, isobutylboronic acid pinacol ester, where the boron atom is attached to a primary carbon, rather than the desired tertiary carbon of the tert-butyl group. epo.orgbrainly.in Catalytic systems, for instance using iridium catalysts, have been developed for the hydroboration of isobutylene, but they still produce the isobutyl product. epo.org

Indirect Synthetic Routes

Derivatization from Other Boronic Species

This compound can be synthesized from other boronic acid derivatives through transesterification. nih.gov If one has access to a different ester of tert-butylboronic acid, such as the dimethyl or diethanolamine (B148213) ester, it can be converted to the pinacol ester by reacting it with pinacol. nih.gov

This equilibrium-driven reaction is typically facilitated by conditions that favor the formation of the thermodynamically stable pinacol ester, such as the removal of the more volatile alcohol byproduct (e.g., methanol). While the deprotection of pinacol esters via transesterification to form boronic acids is a well-documented and common procedure, the reverse reaction to form the pinacol ester is also chemically feasible, serving as a valuable derivatization technique. nih.govresearchgate.netacs.org

Decarboxylative Borylation Reactions

A modern and powerful indirect method is the decarboxylative borylation of carboxylic acids. This approach allows for the conversion of an abundant and often inexpensive carboxylic acid into a valuable boronic ester. To synthesize this compound via this route, one would start with pivalic acid (2,2-dimethylpropanoic acid).

The reaction typically involves activating the carboxylic acid, for instance, as an N-hydroxyphthalimide (NHPI) ester. This redox-active ester can then undergo a nickel-catalyzed reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). In this process, the carboxyl group is extruded as carbon dioxide, and a carbon-boron bond is formed in its place. This methodology has a broad scope and demonstrates excellent tolerance for various functional groups.

Table 3: Key Components in Decarboxylative Borylation

| Starting Material | Activating Group | Boron Source | Catalyst System |

| Pivalic Acid | N-hydroxyphthalimide (NHPI) | Bis(pinacolato)diboron (B₂pin₂) | Nickel complex |

Preparation of Enantiomerically Enriched this compound and Analogues

The creation of chiral tertiary boronic esters, such as enantiomerically enriched this compound, presents a significant synthetic challenge due to the difficulty in constructing a quaternary stereocenter bearing a boron atom. scilit.com Traditional methods like hydroboration are often not suitable for accessing these sterically hindered compounds with high enantioselectivity. scilit.com Consequently, specialized methodologies have been developed to address this challenge.

Stereospecific syntheses, where the stereochemistry of the starting material dictates the stereochemistry of the product, are a powerful tool for preparing enantiomerically pure compounds. The lithiation/borylation of chiral secondary alkyl carbamates or benzoates has emerged as a prominent stereospecific method for the synthesis of enantioenriched tertiary boronic esters. organic-chemistry.orgnih.gov

This methodology involves the deprotonation of a chiral secondary carbamate (B1207046) or benzoate (B1203000) using a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as sparteine (B1682161) to control the stereochemistry of the resulting carbanion. nih.govnih.gov The generated configurationally stable carbanion is then trapped with a boronic ester, such as a neopentyl glycol boronic ester, to form a boronate complex. organic-chemistry.org This complex subsequently undergoes a stereospecific 1,2-metalate rearrangement, where an alkyl or aryl group from the boron migrates to the adjacent carbon atom, displacing the leaving group (the carbamate or benzoate) and forming the new carbon-carbon bond with complete inversion of configuration at the carbon center. nih.govnih.gov The resulting tertiary boronic ester is thus formed with a high degree of stereocontrol. organic-chemistry.org

For instance, the reaction of an enantioenriched secondary benzylic carbamate with a secondary pinacol boronic ester can yield a tertiary boronic ester with complete diastereo- and enantiocontrol. nih.gov The choice of the boronic ester is crucial; neopentyl glycol boronic esters are often essential to achieve complete stereospecificity in the rearrangement step. bris.ac.uk This approach has been successfully applied to the synthesis of a variety of tertiary boronic esters with high enantiomeric ratios (er) and diastereomeric ratios (dr). nih.govbristol.ac.uk

Table 1: Representative Stereospecific Synthesis of a Tertiary Boronic Ester via Lithiation/Borylation

| Starting Material (Chiral Carbamate) | Boronic Ester | Product (Tertiary Boronic Ester) | Yield (%) | Diastereomeric Ratio (dr) |

| (R)-Enantioenriched Benzylic Carbamate | (R)-Secondary Pinacol Boronic Ester | Tertiary Boronic Ester | 70 | 95:5 |

This table is illustrative of the lithiation/borylation methodology for creating chiral tertiary boronic esters, which is applicable for the synthesis of analogues of this compound.

Chiral catalyst-mediated approaches offer an alternative and often more direct route to enantiomerically enriched tertiary boronic esters, starting from prochiral substrates like alkenes. Catalytic asymmetric hydroboration (CAHB) is a particularly effective strategy. scilit.comnih.gov In this process, a chiral catalyst, typically a transition metal complex with a chiral ligand, directs the addition of a boron-hydride reagent (e.g., pinacolborane, HBpin) across a double bond, creating a new stereocenter. nih.gov

For the synthesis of tertiary boronic esters, this method often relies on a directing group within the alkene substrate to control the regioselectivity of the borylation. nih.govacs.org Oxime and phosphonate (B1237965) functionalities have proven to be effective directing groups in rhodium-catalyzed asymmetric hydroboration reactions. scilit.comnih.gov These groups coordinate to the rhodium catalyst, positioning it to deliver the boron to the more substituted carbon of the alkene (the β-position), a regioselectivity that is contrary to the typical anti-Markovnikov addition seen in uncatalyzed hydroborations. scilit.com

The enantioselectivity of the reaction is controlled by the chiral ligand attached to the metal center. TADDOL-derived monophosphite ligands, for example, have been shown to induce high levels of enantioselectivity in the rhodium-catalyzed hydroboration of trisubstituted alkenes, affording chiral tertiary boronic esters in high yields and with excellent enantiomeric ratios (up to 99:1 er). nih.govacs.org

Table 2: Chiral Catalyst-Mediated Synthesis of Tertiary Boronic Esters

| Alkene Substrate (with Directing Group) | Catalyst System | Product (Tertiary Boronic Ester) | Yield (%) | Enantiomeric Ratio (er) |

| Trisubstituted Alkene with Oxime Ether | [Rh(cod)Cl]₂ / AgBF₄ + TADDOL-derived ligand | Oxime-containing Tertiary Boronic Ester | 84 | 95:5 |

| Trisubstituted Alkene with Phosphonate | Rh(nbd)₂BF₄ + TADDOL-derived ligand | Phosphonate-containing Tertiary Boronic Ester | 82 | 99:1 |

This table showcases the effectiveness of chiral catalyst-mediated hydroboration for producing enantiomerically enriched tertiary boronic esters, a strategy applicable to the synthesis of analogues of this compound. nih.govacs.org

Scalability and Practical Considerations in Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues requires careful consideration of several practical factors, including safety, cost-effectiveness, and process robustness. The lithiation/borylation methodology, while powerful, presents challenges for scale-up due to the use of highly reactive organolithium reagents, which are pyrophoric and require cryogenic temperatures (typically -78 °C) to maintain configurational stability and prevent side reactions. researchgate.net

To address these challenges, flow chemistry has emerged as a promising technology for the scalable synthesis of boronic acids and their esters via lithiation/borylation. researchgate.net Continuous flow reactors offer significant advantages over traditional batch processes for handling hazardous reagents and unstable intermediates. The small reactor volumes enhance heat and mass transfer, allowing for precise temperature control and minimizing the risks associated with exothermic reactions. researchgate.net This improved control can suppress side reactions that are often problematic in batch processes, leading to higher yields and purities. researchgate.net

Furthermore, flow chemistry enables the safe handling of unstable lithium intermediates by generating and consuming them in situ within a very short residence time. researchgate.net This approach has been successfully applied to the kilogram-scale production of boronic acid starting materials, demonstrating the potential for safe and efficient scale-up of lithiation/borylation routes. researchgate.net The use of flow chemistry can also allow for reactions to be conducted at less cryogenic temperatures, which can significantly reduce the energy costs associated with large-scale production.

Reactivity and Transformations of Tert Butylboronic Acid Pinacol Ester

Carbon-Carbon Bond Forming Reactions

Tert-butylboronic acid pinacol (B44631) ester is a key reagent in several carbon-carbon bond-forming reactions, valued for its ability to introduce a sterically hindered tert-butyl group, a common motif in medicinal chemistry and materials science. Its reactivity is most prominently featured in palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry, and tert-butylboronic acid pinacol ester serves as a crucial partner in several of these processes. Its utility is most pronounced in the Suzuki-Miyaura coupling, although innovative methods have enabled its participation in Negishi-type conditions as well.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. acs.org While immensely successful for aryl and vinyl boronic esters, the use of alkylboronic esters, especially tertiary ones, presents a unique set of mechanistic considerations and challenges.

The mechanism of the Suzuki-Miyaura reaction involving alkylboronic esters has been the subject of detailed investigation. A key step in the catalytic cycle is transmetalation, where the alkyl group is transferred from the boron atom to the palladium center. It is widely understood that the base plays a crucial role in activating the organoboron species to facilitate this transfer. acs.org Kinetic and computational studies have shown that boronic esters can undergo transmetalation directly without the need for prior hydrolysis to the corresponding boronic acid. acs.orgnih.gov

The transfer of the alkyl group from boron to palladium has been found to occur with a high degree of stereospecificity. Mechanistic studies using stereodefined alkylboronic esters have demonstrated that the transmetalation step proceeds with retention of configuration at the carbon center. acs.orgnih.gov This stereoretentive pathway is critical for applications in asymmetric synthesis, where control of stereochemistry is paramount. nih.gov The Lewis acidity of the boron atom is a significant factor; formation of a tetrahedral "ate" complex upon reaction with a base increases the nucleophilicity of the alkyl group, promoting its transfer to the palladium(II) center. acs.org

The synthesis of stereoselective alkenes via Suzuki-Miyaura coupling typically involves the reaction of an alkenylboronic ester with an organohalide or, conversely, an alkylboronic ester with an alkenyl halide. The reaction's success is highly dependent on the nature of the coupling partners. While primary and secondary alkylboronic esters can be coupled with alkenyl halides, the use of tertiary boronic esters like this compound in this context is severely limited. researchgate.net

The primary challenge stems from the slow transmetalation of tertiary alkylboronates due to their significant steric bulk. nih.gov This steric hindrance impedes the approach of the boronate to the palladium center, often leading to low yields or no reaction at all. While the Suzuki-Miyaura coupling is known to proceed with retention of stereochemistry for the reacting partners, the difficulty in achieving the initial transmetalation with tertiary systems like this compound restricts its scope in the stereoselective synthesis of highly substituted alkenes. Research has focused more on the synthesis of complex alkenylboronates rather than their use as coupling partners when a tertiary alkyl group is involved. acs.orgacs.org

The use of tertiary boronic esters, including this compound, in traditional palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is a well-documented challenge in synthetic chemistry. acs.org These difficulties have hampered the extension of this powerful methodology to the construction of molecules containing quaternary carbon centers. nih.gov

The principal challenges are summarized below:

| Challenge | Description | Consequence |

| Steric Hindrance | The bulky nature of the tertiary alkyl group significantly slows down the crucial transmetalation step. acs.org | Leads to very low reaction rates, poor yields, or complete failure of the coupling reaction. nih.gov |

| Competing Side Reactions | Due to the slow rate of productive coupling, side reactions such as protodeboronation (replacement of the boron group with hydrogen) can become dominant. researchgate.net | Formation of undesired byproducts and reduction in the yield of the target molecule. |

| Catalyst Inhibition | The sterically demanding substrates can hinder the coordination of the boronate to the palladium catalyst, effectively inhibiting the catalytic cycle. nih.gov | Requires specialized, highly active catalysts or alternative reaction pathways to overcome. |

These limitations mean that standard Suzuki-Miyaura conditions are often ineffective for coupling tertiary boronic esters. Consequently, researchers have explored alternative strategies to forge these sterically congested bonds, moving beyond traditional palladium catalysis. acs.orgacs.org

The Negishi coupling traditionally involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org Boronic esters are not direct participants in the standard Negishi catalytic cycle. However, a novel and powerful strategy has been developed that enables the use of alkylboronic esters in Negishi-type cross-couplings through a boron-to-zinc transmetalation. nih.govorganic-chemistry.org

This process involves a two-step, one-pot sequence:

Activation and Transmetalation : The alkylboronic ester is first activated with a strong base, such as tert-butyllithium, to form a more nucleophilic boronate "ate" complex. The addition of a zinc salt, typically zinc chloride (ZnCl₂) or zinc acetate (B1210297) (Zn(OAc)₂), then triggers a stereoretentive transmetalation, transferring the alkyl group from boron to zinc to generate a configurationally stable organozinc reagent. organic-chemistry.orgresearchgate.net

Negishi Cross-Coupling : A palladium catalyst and an organohalide are then added to the in situ-generated organozinc reagent, which proceeds to undergo a standard Negishi cross-coupling to form the desired carbon-carbon bond. nih.gov

This methodology effectively merges the stability and accessibility of boronic esters with the high reactivity of organozinc reagents in Negishi coupling. It has been successfully applied to couple secondary and even tertiary alkylboronic esters with various aryl and vinyl halides. nih.govresearchgate.net

The table below illustrates the scope of this boron-to-zinc transmetalation/Negishi coupling strategy for secondary alkylboronic esters.

| Alkylboronic Ester | Electrophile | Product | Yield (%) | Enantiomeric Purity (% es) |

|---|---|---|---|---|

| Cyclohexyl-B(pin) | 4-Bromobenzonitrile | 4-Cyclohexylbenzonitrile | 72 | 98 |

| (1-Phenylethyl)-B(pin) | 1-Bromo-4-fluorobenzene | 1-Fluoro-4-(1-phenylethyl)benzene | 82 | 96 |

| (1-(Naphthalen-2-yl)ethyl)-B(pin) | 2-Bromopyridine | 2-(1-(Naphthalen-2-yl)ethyl)pyridine | 52 | 98 |

| Cyclopentyl-B(pin) | (E)-1-Bromo-2-phenylethene | (E)-(2-Cyclopentylvinyl)benzene | 50 | 98 |

Data adapted from research on stereospecific Negishi coupling enabled by boron-to-zinc transmetalation. nih.gov

Copper-Catalyzed Cross-Coupling Reactions

This compound, as a representative alkylboronic ester, participates in copper-catalyzed cross-coupling reactions, offering a valuable method for the formation of carbon-carbon and carbon-heteroatom bonds. A significant advancement in this area involves the stereospecific transformation of alkylboronic esters. Research has demonstrated that boron "ate" complexes, formed from the reaction of pinacol boronic esters with organolithium reagents like tert-butyl lithium, are key intermediates. nih.govbohrium.comnih.gov These "ate" complexes readily undergo transmetallation with copper salts, such as copper cyanide (CuCN), to generate a configurationally stable organocopper(I) species. nih.govnih.gov

This organocopper intermediate is then capable of coupling with a diverse range of electrophiles. The scope of this transformation is broad, enabling the conversion of primary and secondary alkylboronic esters into various synthetically useful compounds. nih.govbohrium.comnih.gov Successful coupling partners include alkynyl bromides, allyl halides, propargylic halides, β-halo enones, hydroxylamine (B1172632) esters, and acyl chlorides. nih.govnih.gov

The reaction conditions are generally mild and operationally simple. For instance, the activation of the boronic ester with tert-BuLi is typically performed at low temperatures (-78 °C) in a solvent like THF, followed by the addition of the copper catalyst and the electrophile, often allowing the reaction to proceed at ambient temperature. nih.gov This methodology has proven to be efficient, often providing good to excellent yields of the coupled products while maintaining high enantiospecificity, which is particularly valuable in asymmetric synthesis. nih.govnih.gov The utility of this copper-catalyzed approach extends the application of chiral alkylboronic esters in organic synthesis. nih.gov

Table 1: Examples of Copper-Catalyzed Cross-Coupling of Alkylboronic Esters This table is representative of the types of couplings discussed in the literature and may not exclusively feature this compound.

| Boronic Ester Derivative | Electrophile | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Secondary Alkyl-Bpin | Alkynyl Bromide | CuCN | Enantioenriched Alkyne | 90 | nih.gov |

| Secondary Alkyl-Bpin | Allyl Halide | CuCN | Allylated Alkane | Good | nih.govnih.gov |

| Secondary Alkyl-Bpin | Acyl Chloride | CuCN | Ketone | Good | nih.govnih.gov |

| Secondary Alkyl-Bpin | β-Halo Enone | CuCN | Conjugate Adduct | Good | nih.govnih.gov |

Other Transition-Metal-Catalyzed C-C Bond Formations

Beyond the well-known palladium-catalyzed Suzuki-Miyaura coupling, this compound and related alkylboronates are valuable substrates in C-C bond formations catalyzed by other transition metals, such as nickel and rhodium. These alternative catalytic systems offer complementary reactivity and can be advantageous for specific transformations or substrate classes.

Nickel-Catalysis: Nickel catalysts are effective for the cross-coupling of boronic acids and their esters with various organic electrophiles, including those derived from alkyl carboxylic acids. nih.gov For instance, a nickel-catalyzed cross-coupling reaction has been developed between redox-active esters of alkyl carboxylic acids and boronic acids. nih.gov This transformation provides a synthetic equivalent to the Suzuki coupling but utilizes readily available carboxylic acids as starting materials. The reaction typically employs a simple nickel salt, such as NiCl₂·6H₂O, and proceeds in a practical manner, highlighting the economic and functional group tolerance advantages of nickel catalysis. nih.gov

Rhodium-Catalysis: Rhodium catalysts are particularly known for their application in conjugate addition reactions. While direct examples specifically citing this compound are less common in foundational literature, the general reactivity of organoboronic acids and esters in rhodium-catalyzed 1,4-additions to α,β-unsaturated compounds is well-established. nih.gov For example, arylboronic acids can add to α,β-unsaturated esters in the presence of a rhodium catalyst, often with the aid of a phosphine (B1218219) ligand to improve catalyst stability and reaction yield. nih.gov This methodology is a powerful tool for constructing C-C bonds and creating more complex molecular architectures.

These transition-metal-catalyzed reactions significantly broaden the synthetic utility of alkylboronic esters like this compound, providing diverse pathways for the construction of carbon-carbon bonds. nih.gov

1,2-Metallate Rearrangement Reactions

The 1,2-metallate rearrangement of boronate complexes is a powerful and stereospecific method for carbon-carbon bond formation, enabling the homologation of boronic esters. nih.govresearchgate.net This process involves the addition of a nucleophile, typically a carbenoid or an organometallic reagent, to the boron atom of the boronic ester, forming a tetracoordinate "ate" complex. nih.gov If the nucleophile possesses a leaving group on the α-carbon, a subsequent 1,2-migration of the alkyl group (e.g., tert-butyl) from the boron to the adjacent carbon occurs, displacing the leaving group. nih.govacs.org This rearrangement proceeds with inversion of configuration at the migrating carbon, providing a high degree of stereocontrol. nih.gov

Homologation Reactions with Carbenoids

Homologation, the extension of a carbon chain by one carbon atom, is a classic application of the 1,2-metallate rearrangement. st-andrews.ac.uk This is commonly achieved by reacting a boronic ester, such as this compound, with a carbenoid, like (dihalomethyl)lithium. nih.govnih.gov The reaction of the boronic ester with (dichloromethyl)lithium, for example, generates an α-chloro boronic ester product. nih.gov This intermediate is configurationally stable and can be used in a subsequent step, where a second nucleophilic addition and rearrangement can occur with high stereospecificity. nih.gov

This iterative process allows for the controlled "growth" of carbon chains with precise control over both relative and absolute stereochemistry. nih.gov The choice of carbenoid and the reaction conditions are crucial for the efficiency and stereochemical outcome of the homologation. Chiral lithiated carbamates have also emerged as highly effective carbenoid equivalents, reacting with achiral boronic esters with excellent enantioselectivity in a reagent-controlled manner. nih.govacs.org

Stereoselective Generation of Quaternary Carbon Centers

A significant application of the 1,2-metallate rearrangement is the stereoselective synthesis of quaternary carbon centers, which are challenging structural motifs in organic chemistry. nih.govbristol.ac.uk By starting with a tertiary boronic ester, a one-carbon homologation reaction can be employed to construct a quaternary stereocenter with high enantioselectivity. bristol.ac.uk

The process involves the reaction of an enantioenriched tertiary boronic ester with a carbenoid, such as bromomethyllithium. bristol.ac.uk The subsequent 1,2-metallate rearrangement transfers the tertiary alkyl group from boron to the adjacent carbon, creating the quaternary center. A key advantage of this method is the complete transfer of chirality from the starting tertiary boronic ester to the product, resulting in quaternary centers with very high enantiomeric ratios. bristol.ac.uk Although sterically hindered tertiary boronic esters can be challenging substrates, modifications such as using less hindered boronic esters (e.g., neopentyl glycol esters instead of pinacol esters) can improve reaction yields. bristol.ac.uk This methodology provides a powerful route to a variety of compounds bearing versatile functional groups attached to a stereogenic quaternary center. bristol.ac.uk

Intermolecular and Intramolecular Pathways

The 1,2-metallate rearrangement can proceed through both intermolecular and intramolecular pathways, with the latter being particularly relevant in radical-initiated cascade reactions. In a conventional intermolecular process, the boronic ester reacts with an external nucleophile (e.g., an organolithium reagent) to form the boronate complex, which then rearranges. nih.gov

Recently, intramolecular versions have been developed, often triggered by a radical addition. nih.govacs.org In these cascades, a radical can add to a suitably positioned unsaturated bond within a boronate complex. This is followed by an intramolecular hydrogen atom transfer (HAT), which generates a new radical center. Subsequent single-electron oxidation and the 1,2-migration of an alkyl or aryl group from the boron atom complete the process. nih.govacs.org These intramolecular pathways allow for the construction of complex, highly functionalized organoboronic esters in a single, divergent operation by varying the radical precursor and the organolithium reagent used to form the initial boronate complex. nih.govacs.org

Radical Reactions

While pinacol alkylboronic esters like this compound are generally considered inactive towards direct radical generation, they can be transformed in situ into radical precursors. bohrium.com A common strategy involves the transesterification with catechol boronic esters, which are known to be efficient sources of alkyl radicals. bohrium.com This activation allows pinacol boronic esters to participate in a variety of radical chain reactions, including deboronative halogenations (iodination, bromination, chlorination), chalcogenations (thioether formation), and C-C bond formations (cyanation and allylation). bohrium.com

Furthermore, radical processes can be merged with 1,2-metallate rearrangements. For example, the addition of an electron-deficient alkyl radical to a vinyl boronate "ate" complex can trigger a 1,2-metallate migration. acs.org This process, which can be initiated by visible light and sometimes enhanced by a photoredox catalyst, results in the formation of two new C-C bonds. acs.org

Another class of radical reactions involves intramolecular hydrogen atom transfer (HAT) within a boronate complex. nih.govacs.org A perfluoroalkyl radical, for instance, can add to an alkene moiety within the boronate complex, followed by an intramolecular HAT and subsequent 1,2-migration. This cascade reaction provides a versatile route to highly functionalized organoboronic esters under mild, UV-initiated conditions. nih.gov

Table 2: Summary of Radical Transformations Involving Alkylboronic Esters This table illustrates the types of radical reactions discussed and may not exclusively feature this compound.

| Reaction Type | Key Steps | Resulting Functional Group | Reference |

|---|---|---|---|

| Deboronative Halogenation | Transesterification, Radical Chain | -I, -Br, -Cl | bohrium.com |

| Deboronative Cyanation | Transesterification, Radical Chain | -CN | bohrium.com |

| Photochemical Alkylation | Radical Addition, 1,2-Migration | New C-C Bonds | acs.org |

| Intramolecular HAT Cascade | Radical Addition, 1,5/1,6-HAT, 1,2-Migration | Functionalized Alkylboronic Ester | nih.govacs.org |

Carbon-Heteroatom Bond Forming Reactions

Amination of Alkylboronic Esters

The conversion of the carbon-boron bond in alkylboronic esters into a carbon-nitrogen bond is a valuable transformation due to the prevalence of amines in biologically active compounds and functional materials. chemrxiv.orgresearchgate.netchemrxiv.org Methods for the amination of alkylboronic esters can be broadly categorized into three classes based on their reaction mechanism: amination through 1,2-metallate rearrangement, amination using nucleophilic 'ate' complexes, and oxidative amination reactions like alkyl variants of the Chan-Lam reaction. chemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net

The 1,2-metallate rearrangement is a fundamental mechanistic pathway for the functionalization of organoboron compounds. chemrxiv.org The process is initiated by the formation of a tetrahedral boron 'ate' complex upon reaction of the boronic ester with a nitrogen-based nucleophile. chemrxiv.orgresearchgate.net For the rearrangement to occur, this nucleophile must also possess a suitable leaving group on the nitrogen atom. chemrxiv.orgresearchgate.net The subsequent 1,2-migration of the alkyl group from the boron to the nitrogen atom occurs with the concurrent loss of the leaving group. chemrxiv.org

This amination pathway is stereospecific, proceeding with retention of configuration at the migrating carbon center. nih.gov A direct, stereospecific amination of primary, secondary, and even tertiary alkylboronic esters can be achieved by treating the organoboron compound with methoxyamine and potassium tert-butoxide. nih.gov The stereoretentive nature of this transformation provides strong evidence for its proceeding via a 1,2-metallate shift. nih.gov While effective, methods relying on this mechanism are predominantly limited to the formation of primary amines. chemrxiv.org

| Substrate Type | Key Reagents | Mechanism | Key Features | Product |

|---|---|---|---|---|

| Alkyl Pinacol Boronic Esters | Methoxyamine, Potassium tert-butoxide | 1,2-Metallate Rearrangement | Stereospecific (retention of configuration) | Primary Amines |

Oxidation to Alcohols

The oxidation of the C-B bond to a carbon-oxygen (C-O) bond, yielding an alcohol, is a foundational and highly reliable transformation of organoboron compounds. bris.ac.uk This reaction typically proceeds with retention of configuration at the carbon center. For this compound, this reaction provides a straightforward route to tert-butyl alcohol.

The most common and effective method for this oxidation involves treatment of the boronic ester with an alkaline solution of hydrogen peroxide (H₂O₂). The reaction proceeds via the formation of a hydroperoxide-boronate complex, followed by rearrangement of the alkyl group from the boron to the adjacent oxygen atom. Subsequent hydrolysis of the resulting borate (B1201080) ester liberates the alcohol.

| Substrate | Reagents | Product | Stereochemistry | Ref |

| Alkylboronic acid pinacol ester | H₂O₂, NaOH | Corresponding Alcohol | Retention | researchgate.net |

| This compound | H₂O₂, NaOH | Tert-butyl alcohol | (Not applicable) | General |

Table 4: Oxidation of Boronic Esters to Alcohols.

Other C-X Bond Formations (where X is a heteroatom)

The versatility of boronic esters extends beyond C-N and C-O bond formation. The nucleophilic boron 'ate' complexes, formed by the addition of an aryllithium reagent to a secondary boronic ester, can react with a wide array of electrophiles. bris.ac.uk This strategy enables the conversion of a C-B bond into various C-X bonds, where X is a heteroatom like a halogen, with very high levels of stereocontrol (inversion of configuration). bris.ac.uk This transforms the boronic ester into a versatile, configurationally stable chiral nucleophile. bris.ac.uk This methodology provides access to a range of compounds from a single boronic ester precursor.

| Target Bond (C-X) | Electrophilic Reagent | Stereochemical Outcome | Ref |

| C-Cl | Trichloroisocyanuric acid (TCCA) | Inversion | bris.ac.uk |

| C-Br | N-Bromosuccinimide (NBS) | Inversion | researchgate.netbris.ac.uk |

| C-I | Iodine (I₂) | Inversion | bris.ac.uk |

| C-N | Azodicarboxylates | Inversion | researchgate.netbris.ac.uk |

| C-O | (Not specified via this method) | Inversion (theoretically) | bris.ac.uk |

Table 5: C-X Bond Formations via 'Ate' Complex Reaction with Electrophiles.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms via Spectroscopic Techniques (e.g., ¹¹B NMR)

The study of reaction mechanisms involving tert-butylboronic acid pinacol (B44631) ester and related boronic esters heavily relies on spectroscopic techniques, with Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy being a particularly powerful tool. This method allows for the direct observation of the boron atom, providing insights into its hybridization state and chemical environment, which are critical for understanding reaction pathways.

¹¹B NMR is effective in distinguishing between the trigonal planar, sp²-hybridized boron center in a neutral boronic ester and the tetrahedral, sp³-hybridized boron center in an activated boronate species. nsf.gov The change in coordination and charge at the boron atom results in a significant upfield shift in the ¹¹B NMR spectrum, signaling the formation of a boronate complex. nsf.gov Researchers utilize this characteristic chemical shift to monitor the progress of reactions in situ. For instance, the kinetics of base-catalyzed hydrolysis and protodeboronation of boronic esters have been investigated by tracking the disappearance of the starting ester signal and the appearance of signals corresponding to the boronic acid or other intermediates. ed.ac.uk

An in situ method using fluoride (B91410) coordination in conjunction with ¹¹B NMR has been developed to accurately quantify the amount of boronate ester in a mixture of boronic acids and cis-diols. mdpi.com The addition of a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) converts boronic acids and boronate esters into trifluoroborate and fluoroboronates, respectively, which give distinct and well-resolved signals in the ¹¹B NMR spectrum. mdpi.com This technique allows for precise determination of the equilibrium position between the boronic acid and the boronate ester under various conditions. mdpi.com

Kinetic studies employing ¹⁹F and ¹H NMR, alongside ¹¹B NMR, have been used to deconvolute complex reaction networks, such as the competing pathways of direct protodeboronation versus pre-hydrolytic protodeboronation for aryl pinacol boronates under basic aqueous conditions. ed.ac.uk By simulating the kinetic data obtained from NMR spectroscopy, researchers can estimate the rate constants for individual steps, including hydrolysis (khyd) and the protodeboronation of the boronic ester (kBE) versus the corresponding boronic acid (kBA). ed.ac.uk

Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Species

| Compound Type | Hybridization of Boron | Typical ¹¹B NMR Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Boronic Ester (e.g., R-B(pin)) | sp² | ~30-35 | escholarship.org |

| Boronate 'Ate' Complex [R-B(pin)(Nu)]⁻ | sp³ | ~8-15 | nsf.govmdpi.com |

| Boronic Acid (R-B(OH)₂) | sp² | ~28-30 | nsf.gov |

| Trihydroxyboronate [R-B(OH)₃]⁻ | sp³ | ~3-5 | ed.ac.uk |

Role of Boronate 'Ate' Complexes in Reactivity

A central feature in the reactivity of tert-butylboronic acid pinacol ester is the formation of tetracoordinate boronate 'ate' complexes. These species are formed when a Lewis base or a nucleophile attacks the electron-deficient, sp²-hybridized boron atom of the neutral ester. escholarship.orgaablocks.com This addition transforms the boron center into a more nucleophilic, sp³-hybridized tetrahedral species, which is significantly more reactive in many transformations. aablocks.com

The formation of an 'ate' complex increases the electron density on the boron-bound substituent (e.g., the tert-butyl group), facilitating its transfer in cross-coupling reactions. For example, in Suzuki-Miyaura coupling, the transmetalation step is believed to proceed via a boronate species formed by the reaction of the boronic ester with a base, such as a hydroxide (B78521) or alkoxide.

The nucleophilicity and reactivity of these 'ate' complexes are influenced by several factors. Studies on related aryl boronic esters have shown that nucleophilicity is enhanced by:

The presence of electron-donating groups on the boron-bound substituent. nih.gov

The nature of the diol backbone of the ester; for instance, neopentyl glycol esters can form more nucleophilic 'ate' complexes than pinacol esters. nih.gov

The addition of additives like crown ethers, which can influence the aggregation state and reactivity of the complex. nih.gov

In asymmetric synthesis, the addition of an organolithium reagent to a chiral secondary boronic ester generates a nucleophilic 'ate' complex. researchgate.net This intermediate can then react with a wide array of electrophiles, leading to the formation of C-C, C-N, C-O, and C-X (halide) bonds with a high degree of stereospecificity, typically with inversion of configuration at the carbon center. researchgate.netacs.org The choice of the organolithium reagent is critical for controlling the stereoselectivity of the reaction. researchgate.net

Transition States and Energy Profiles

Understanding the transition states and energy profiles of reactions involving boronic esters is crucial for rationalizing reactivity and selectivity. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions.

For the key transmetalation step in the Suzuki-Miyaura reaction, detailed energy profiles have been calculated. nih.gov These studies reveal the energetic landscape connecting the reactants (a palladium-hydroxide complex and the boronate) to the cross-coupled products. The process often involves several intermediates and transition states. A common nomenclature has been developed to describe these species. For example, the initial palladium-boronate adducts are termed reactants (React), which proceed through transition structures (InterTS) to form pre-transmetalation intermediates (inter). The crucial C-C bond-forming step then occurs via a transmetalation transition state (TS). nih.gov

Two distinct pathways for the initial bond-breaking event in the palladium-boronate adduct have been identified:

The 'TP' pathway : The scissile Pd-O bond is trans to the phosphine (B1218219) ligand. nih.gov

The 'TA' pathway : The scissile Pd-O bond is trans to the aryl ligand on palladium. nih.gov

Computational analysis of related aryl boronic esters has shown that the 'TP' pathway is often lower in energy. For a catechol boronic ester complex, the calculated activation barrier (ΔG‡) for the 'TP' pathway was found to be 16.59 kcal/mol, which is 2.94 kcal/mol lower than the 'TA' pathway, indicating it is the operative mechanism. nih.gov Similar detailed analyses for this compound provide insights into its relative reactivity compared to other boronic acids and esters.

In electrophile-mediated couplings, DFT calculations have been used to compare competing reaction pathways. For instance, in the reaction of a boronate 'ate' complex with N-bromosuccinimide (NBS), two mechanisms were considered: electrophilic aromatic substitution (SEAr) and electrophilic attack at the C-B bond (SE2). acs.org By locating the transition states for both pathways, computational models can predict which pathway is energetically favored, consistent with experimental observations. acs.org

Computational Chemistry Approaches (e.g., DFT calculations)

Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving this compound. nih.gov DFT allows for the calculation of molecular structures, thermodynamic properties (enthalpy, Gibbs free energy), and the elucidation of detailed reaction pathways, including the characterization of transition states. nih.govnih.gov

Various DFT functionals and basis sets are employed to achieve results that correlate well with experimental data. For example, the B3LYP functional, often paired with a basis set like 6-31G(d,p) or Def2-TZVP and dispersion corrections (e.g., D3(BJ)), is commonly used to optimize geometries and calculate energy profiles. nih.govresearchgate.net Solvation effects are often included using models like the Polarizable Continuum Model (PCM) to better simulate reaction conditions in solution. nih.gov

DFT calculations have been successfully applied to:

Determine Reaction Energetics : By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This helps to identify the rate-determining step and rationalize observed reaction rates. nih.gov

Elucidate Reaction Mechanisms : DFT can be used to compare the feasibility of different proposed mechanisms. For example, computations were used to show that the protodeboronation of certain aryl pinacol boronates proceeds indirectly through a pre-hydrolytic pathway rather than direct attack on the ester. ed.ac.uk

Predict Selectivity : In reactions with multiple potential outcomes, such as regioselectivity or stereoselectivity, DFT can calculate the activation barriers for the different pathways, predicting the major product. acs.org

Analyze Spectroscopic Data : Theoretical calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental spectra. researchgate.net

The synergy between computational and experimental studies provides a comprehensive understanding of the factors governing the reactivity of this compound, guiding the development of new synthetic methodologies.

Applications in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Compounds

The synthesis of natural products, often characterized by their intricate structures and stereochemical complexity, provides a rigorous testing ground for new synthetic methods. Alkylboronic esters have proven to be invaluable tools in this field.

Tert-butylboronic acid pinacol (B44631) ester serves as a fundamental building block in the synthesis of more complex molecules. biosynth.com As an organoboron reagent, it is a precursor to a variety of functional groups and can participate in numerous carbon-carbon bond-forming reactions. Its pinacol ester group confers greater stability compared to the corresponding boronic acid, making it easier to handle, purify, and store while still retaining the necessary reactivity for synthetic applications. This balance of stability and reactivity makes it an ideal intermediate for multi-step synthetic sequences where robust functional groups are required.

A powerful application of boronic esters is in iterative synthesis, a strategy that builds a molecule piece by piece in a repetitive, controlled fashion, much like an assembly line. This approach is particularly effective for creating long carbon chains with precisely controlled stereochemistry, such as those found in polyketide natural products.

In these strategies, a boronic ester is subjected to a homologation reaction, where a one-carbon unit is inserted into the carbon-boron bond. u-tokyo.ac.jp This process generates a new, longer-chain boronic ester that can then undergo another round of homologation. By using chiral reagents or catalysts, the stereochemistry of each newly formed center can be controlled. This iterative homologation of boronic esters has been successfully applied to the synthesis of stereodefined, methyl-substituted carbon chains, which are common motifs in many bioactive natural products. researchgate.net The choice of reagents allows for high stereocontrol during the carbon-chain extension. u-tokyo.ac.jp

The creation of fully substituted, or quaternary, carbon centers is a significant challenge in organic synthesis due to steric hindrance. Tertiary boronic esters are key intermediates for accessing these motifs. Methodologies have been developed for the catalytic, enantioselective construction of tertiary alkylboronic esters, which can then be converted into a range of molecules containing quaternary stereocenters. These reactions often proceed with high yield and excellent enantioselectivity for a variety of substrates.

One prominent method involves the palladium-catalyzed conjunctive cross-coupling of vinylboron "ate" complexes. This reaction allows for the formation of sterically congested tertiary boronic esters that can be used to assemble complex chiral therapeutic agents. The table below summarizes key findings in the development of these methods, showcasing the versatility of different migrating groups and electrophiles.

| Migrating Group (RM) | Electrophile (RE-X) | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| n-Butyl | Vinyl-Br | Pd(OAc)2 / (S,S)-Mandyphos | 94 | 94:6 |

| tert-Butyl | Vinyl-Br | Pd(OAc)2 / (S,S)-Mandyphos | 85 | 95:5 |

| Phenyl | Vinyl-Br | Pd(OAc)2 / (S,S)-Mandyphos | 88 | 96:4 |

| n-Butyl | 4-MeO-Ph-Br | Pd(OAc)2 / (S,S)-Mandyphos | 82 | 94:6 |

| tert-Butyl | 2-Thienyl-Br | Pd(OAc)2 / (S,S)-Mandyphos | 75 | 92:8 |

Synthesis of Pharmaceutical and Agrochemical Intermediates

Boronic acid pinacol esters are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Their ability to undergo Suzuki-Miyaura cross-coupling and other transformations makes them ideal for linking different molecular fragments.

A specific example is the synthesis of N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester, which is identified as an important intermediate for multiple medicines. google.com The synthesis of this compound involves a three-step reaction sequence starting from N-(tert-butoxycarbonyl)-4-piperidone. The key final step is a palladium-catalyzed borylation reaction that couples bis(pinacolato)diboron (B136004) to a triflate precursor, yielding the desired boronic acid pinacol ester with high purity (98.2-99.6%) and in good yield (82%). google.com This intermediate serves as a versatile scaffold for further chemical elaboration in drug discovery programs.

Enabling Access to C(sp3)-Rich Molecular Scaffolds

In modern drug discovery, there is a growing emphasis on moving away from flat, aromatic (C(sp2)-rich) molecules towards more three-dimensional, C(sp3)-rich scaffolds. Molecules with higher C(sp3) character often exhibit improved physicochemical properties, such as better solubility and metabolic stability, which can lead to more effective and safer drugs.

Alkyl boronic acids and their pinacol esters are instrumental in this area, functioning as linchpins to connect various C(sp3) fragments. The development of novel transition-metal-free coupling reactions allows for the modular and scalable synthesis of C(sp3)-rich and sterically hindered alkyl boron reagents. This strategy enables the convergent construction of complex molecules by stitching together different C(sp3) scaffolds and heteroatoms, providing rapid access to pharmaceutically relevant targets. The use of tertiary boronic esters is particularly important for creating molecules with all-carbon quaternary centers, a key feature of many complex bioactive compounds.

Limitations and Future Research Directions

Current Challenges in Reactivity and Selectivity

The primary challenge in the application of tert-butylboronic acid pinacol (B44631) ester lies in its inherent steric hindrance. The bulky tert-butyl group significantly impacts the reactivity and selectivity in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This steric bulk impedes the crucial transmetalation step, where the organic group is transferred from the boron atom to the transition metal catalyst, typically palladium. nih.govnih.gov

Kinetic and mechanistic studies have revealed that the rate of transmetalation can be significantly slower for sterically hindered boronic esters like the tert-butyl variant compared to less bulky analogues. rsc.org The four methyl groups of the pinacol ester further contribute to this steric congestion around the boron center. nih.gov This can lead to lower reaction yields, longer reaction times, and the need for more forcing reaction conditions. In some cases, no formation of the desired product is observed at all when using tert-butylboronic acid. rsc.org

Selectivity also poses a considerable challenge. In reactions involving substrates with multiple reactive sites, achieving high chemo- and regioselectivity can be difficult due to the sluggish reactivity of the tert-butylboronic acid pinacol ester. Furthermore, side reactions such as protodeboronation, where the carbon-boron bond is cleaved by a proton source, can compete with the desired cross-coupling pathway, reducing the efficiency of the transformation. nih.gov

Development of New Catalytic Systems

To overcome the hurdles posed by the steric bulk of this compound, significant research has focused on the development of highly active and specialized catalytic systems. The evolution of palladium catalysts has been central to this endeavor.

Early catalyst systems often proved inadequate for coupling sterically demanding substrates. However, the advent of electron-rich, bulky phosphine (B1218219) ligands, such as those developed by Buchwald and others, has revolutionized the field. sigmaaldrich.comorganic-chemistry.org These ligands, characterized by biaryl backbones, effectively stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. More importantly, they create a coordinatively unsaturated and highly reactive palladium species that can more readily engage in the challenging transmetalation with hindered boronic esters.

The development of N-heterocyclic carbene (NHC) ligands has also provided a powerful class of catalysts for these demanding transformations. researchgate.net NHCs are strong sigma-donors that form robust bonds with palladium, leading to highly stable and active catalysts capable of promoting difficult cross-coupling reactions.

Future research in this area will likely focus on the rational design of even more efficient and versatile catalysts. High-throughput screening methods are being employed to rapidly identify optimal catalyst-ligand combinations for specific applications. The development of catalysts based on more abundant and less expensive metals, such as nickel, is also a key area of investigation to provide more sustainable alternatives to palladium. researchgate.net

Below is a table summarizing some of the catalyst systems employed for sterically hindered Suzuki-Miyaura couplings:

| Catalyst/Ligand | Description | Application |

| Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos) | Palladium acetate (B1210297) combined with bulky, electron-rich biaryl phosphine ligands. | Widely used for a variety of C-C, C-N, and C-O bond-forming reactions involving sterically hindered substrates. |

| Palladacycles | Pre-formed, stable palladium(II) complexes that are readily activated under reaction conditions. | Effective for Heck and Suzuki-Miyaura couplings. |

| Pd / N-Heterocyclic Carbene (NHC) Complexes | Palladium complexes with strongly donating NHC ligands. | Show high activity and stability in cross-coupling reactions of sterically demanding partners. |

Expansion of Substrate Scope and Functional Group Tolerance

A major goal in synthetic chemistry is to develop reactions that are tolerant of a wide range of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. While boronic esters are generally more stable than their corresponding boronic acids, expanding the substrate scope for reactions involving the sterically hindered this compound remains an active area of research.

Recent advancements in catalysis have enabled the successful coupling of this compound with a variety of aryl and heteroaryl halides and triflates. researchgate.net However, the efficiency of these reactions can still be highly dependent on the electronic and steric properties of the coupling partners. Electron-rich and sterically hindered aryl halides can be particularly challenging substrates.

Future efforts will be directed towards developing catalytic systems that exhibit even broader functional group tolerance. This includes compatibility with sensitive functional groups such as aldehydes, ketones, esters, and nitriles. The ability to perform these reactions at lower temperatures and under milder conditions will also be crucial for expanding the substrate scope to include more delicate and complex molecules.

The following table provides a glimpse into the types of substrates that have been successfully coupled with boronic acid pinacol esters, though specific yields for the tert-butyl derivative can vary.

| Coupling Partner | Product Type | Catalyst System |

| Aryl Bromides | Biaryls | Pd(OAc)₂ / Buchwald Ligands |

| Aryl Chlorides | Biaryls | Pd / NHC Complexes |

| Vinyl Halides | Alkenyl Arenes | Pd(PPh₃)₄ |

| Acid Chlorides | Ketones | PdCl₂(dppf) |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis and application of this compound, several sustainable approaches are being explored.

One promising area is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. researchgate.net Mechanochemical methods have been successfully applied to the synthesis of various boronic esters, offering advantages such as reduced waste, lower energy consumption, and often faster reaction times compared to traditional solution-phase synthesis. researchgate.net

The replacement of hazardous organic solvents with more environmentally benign alternatives is another key aspect of green chemistry. organic-chemistry.orgresearchgate.net Research has shown that Suzuki-Miyaura couplings can be effectively carried out in greener solvents such as water or bio-derived solvents like Cyrene. organic-chemistry.orgresearchgate.net The use of aqueous media not only reduces the environmental impact but can also in some cases enhance the reaction rate. organic-chemistry.org

Novel Applications in Materials Science and Medicinal Chemistry

The unique properties of the tert-butyl group, such as its steric bulk and lipophilicity, make this compound an attractive building block in both materials science and medicinal chemistry.

In materials science, the incorporation of bulky tert-butyl groups can influence the solid-state packing and optoelectronic properties of organic materials. This can be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The steric hindrance can prevent aggregation-induced quenching of fluorescence and improve the solubility and processability of conjugated polymers.

In medicinal chemistry, boronic acids and their derivatives are recognized as important pharmacophores. nih.gov The boron atom can form reversible covalent bonds with biological targets, leading to potent and selective enzyme inhibitors. nih.gov The tert-butyl group can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability, cell permeability, and binding affinity. This compound serves as a key intermediate for introducing this functionality into complex bioactive molecules. nih.gov For instance, boronic esters are utilized as precursors for the synthesis of positron emission tomography (PET) imaging agents. nih.gov

Future research will undoubtedly uncover new and exciting applications for this versatile building block. In materials science, the focus will be on designing novel materials with tailored properties for advanced electronic and optical devices. In medicinal chemistry, the continued exploration of boronic acid-containing compounds as therapeutic agents holds great promise for the development of new treatments for a wide range of diseases.

Q & A

Q. What are the established synthetic routes for tert-butylboronic acid pinacol ester, and how do reaction conditions influence yields?

this compound is synthesized via:

- Photoinduced decarboxylative borylation : Activation of carboxylic acids as N-hydroxyphthalimide esters under visible light with bis(catecholato)diboron in amide solvents (e.g., DMF), yielding boronic esters without metal catalysts .

- Borylation/hydrogenation sequences : For example, reaction of tert-butyl vinyl ether with diboron reagents under controlled conditions, followed by hydrogenation. This method requires inert atmospheres to prevent decomposition of intermediates .

- Cross-coupling reactions : Suzuki-Miyaura couplings using palladium catalysts (e.g., Pd(dppf)Cl₂) with tert-butyl-protected boronic esters in THF/water at 75–110°C, achieving yields up to 94% .

Key factors : Light intensity (for radical initiation), solvent choice (amide solvents stabilize intermediates), and strict exclusion of moisture/O₂ improve yields.

Q. How can solubility properties guide purification strategies for this compound?

Solubility data for boronic esters in organic solvents informs purification:

Q. What mechanistic pathways explain the reactivity of this compound in cross-coupling reactions?

Two primary pathways:

- Radical chain propagation : Photoinitiation generates boryl radicals, which abstract hydrogen from substrates, enabling metal-free borylation .

- Borinic ester intermediates : Treatment with nBuLi and TFAA generates reactive intermediates, enhancing E-selectivity in allylborations (e.g., with aldehydes) .

Advanced Research Questions

Q. How can chemoselectivity be achieved when using this compound in multi-step syntheses?

- Controlled speciation : Adjust pH and solvent equilibria to favor specific boronic ester forms, enabling selective cross-coupling without protecting groups .

- Sequential borylation/protodeboronation : Use radical or palladium-catalyzed conditions to iteratively modify boronic esters in complex substrates .

Q. How should researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies arise from:

- Radical vs. ionic pathways : Photoinduced methods favor radicals, while palladium catalysis proceeds via oxidative addition. Validate mechanisms using radical traps (e.g., TEMPO) or kinetic isotope effects .

- Substrate steric effects : Tert-butyl groups hinder deprotonation in borylation steps; use less bulky vinyl ethers or adjust lithiation conditions .

Q. What strategies enable the incorporation of this compound into natural product derivatives?

- Late-stage functionalization : Convert carboxylic acids in natural products (e.g., steroids) to N-hydroxyphthalimide esters, followed by photoinduced borylation .

- Protecting group compatibility : Use Boc-protected intermediates (e.g., tert-butyl 4-boronic ester-1,2,3,6-tetrahydropyridine) to enable orthogonal deprotection in peptide couplings .

Q. How do storage conditions impact the stability of this compound?

- Decomposition pathways : Hydrolysis in humid air or protic solvents; oxidation by H₂O₂ (monitored via UV-Vis at 405 nm) .

- Best practices : Store under argon at –20°C in anhydrous solvents (e.g., THF). Use molecular sieves to absorb moisture .

Q. What advanced analytical methods validate the structure and purity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.